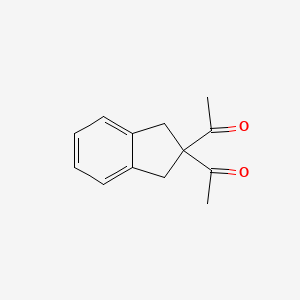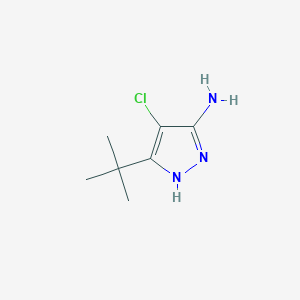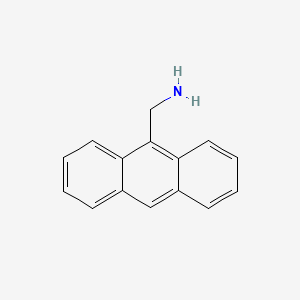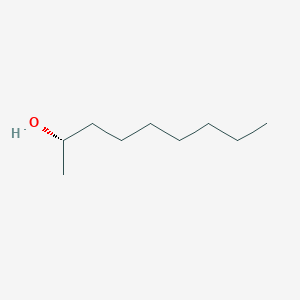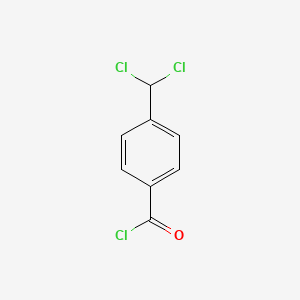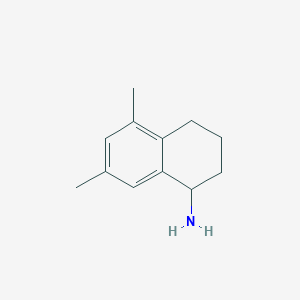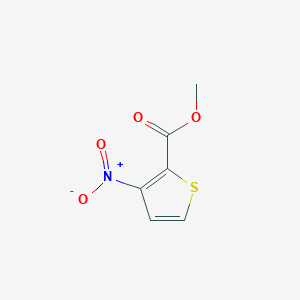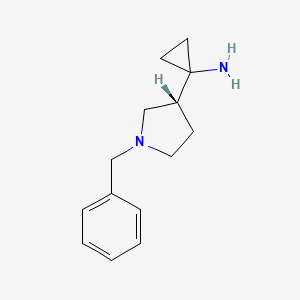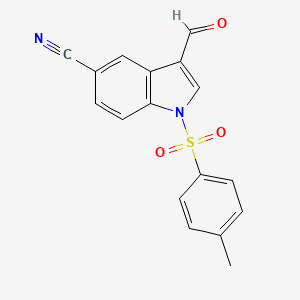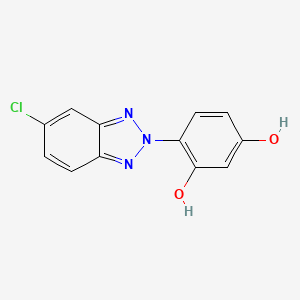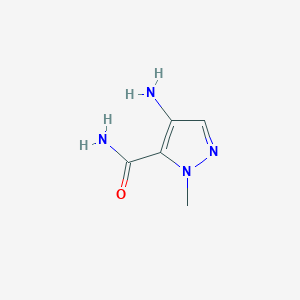
4-amino-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
“4-amino-1-methyl-1H-pyrazole-5-carboxamide” is a multi-substituted pyrazolecarboxamide . It has a molecular formula of C5H8N4O and an average mass of 140.143 Da .
Synthesis Analysis
The synthesis of “4-amino-1-methyl-1H-pyrazole-5-carboxamide” involves various chemical reactions . For instance, one proposed mechanism involves the reaction of an intermediate with the acidic part of the catalyst . This reaction, influenced by the anomeric effect and vinylogous anomeric effect, leads to the preparation of the compound and the release of one molecule of H2 .Molecular Structure Analysis
The molecular structure of “4-amino-1-methyl-1H-pyrazole-5-carboxamide” is represented by the InChI code: 1S/C5H8N4O/c1-9-4(6)3(2-8-9)5(7)10/h2H,6H2,1H3,(H2,7,10) .Chemical Reactions Analysis
The chemical reactions involving “4-amino-1-methyl-1H-pyrazole-5-carboxamide” are complex and involve multiple steps . For example, in one proposed mechanism, an intermediate reacts with the acidic part of the catalyst . This reaction, influenced by the anomeric effect and vinylogous anomeric effect, leads to the preparation of the compound and the release of one molecule of H2 .Physical And Chemical Properties Analysis
“4-amino-1-methyl-1H-pyrazole-5-carboxamide” is a solid substance . It has a molecular weight of 140.14 . The InChI code for this compound is 1S/C5H8N4O/c1-9-4(6)3(2-8-9)5(7)10/h2H,6H2,1H3,(H2,7,10) .Scientific Research Applications
1. Medicinal Chemistry
- Summary of Application : Amino-pyrazoles have large therapeutic potential and are of great interest to the academic community and industry. They are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
- Methods of Application : The methods of application involve the design, synthesis, and biological evaluation of different classes of pyrazoles .
- Results or Outcomes : The most relevant results have been obtained for anticancer/anti-inflammatory compounds. For example, Pirtobrutinib, a reversible BTK inhibitor for the treatment of MCL, demonstrates the value of this scaffold for the development of new therapeutic agents .
2. Antifungal Activity
- Summary of Application : 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, a category that includes “4-amino-1-methyl-1H-pyrazole-5-carboxamide”, have been studied for their antifungal activity .
- Methods of Application : The methods of application involve the synthesis of these compounds and testing their activities against phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
- Results or Outcomes : Some of these compounds displayed moderate to excellent activities against the tested fungi .
3. Antipromastigote Activity
- Summary of Application : Certain compounds similar to “4-amino-1-methyl-1H-pyrazole-5-carboxamide” have been studied for their antipromastigote activity .
- Methods of Application : The methods of application involve the synthesis of these compounds and testing their activities against promastigotes .
- Results or Outcomes : One of the compounds showed potent in vitro antipromastigote activity, with a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
4. Antibacterial and Antifungal Activities
- Summary of Application : Imidazole derivatives embedded with functionalized pyrazole moiety, a category that includes “4-amino-1-methyl-1H-pyrazole-5-carboxamide”, have been studied for their antibacterial and antifungal activities .
- Methods of Application : The methods of application involve the synthesis of these compounds and testing their activities against bacteria and fungi .
- Results or Outcomes : The results of these studies are not specified in the source .
5. Fungicide Candidates
- Summary of Application : A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS .
- Methods of Application : The methods of application involve the synthesis of these compounds and testing their activities against Alternaria solani at 100 μg/mL .
- Results or Outcomes : Preliminary bioassay showed that four compounds exhibited more than 90% and even completed inhibition against Alternaria solani at 100 μg/mL .
6. Antipromastigote Activity
- Summary of Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound similar to "4-amino-1-methyl-1H-pyrazole-5-carboxamide" .
- Methods of Application : The methods of application involve the synthesis of these compounds and testing their activities against promastigotes .
- Results or Outcomes : The compound has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Safety And Hazards
properties
IUPAC Name |
4-amino-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-4(5(7)10)3(6)2-8-9/h2H,6H2,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGURFMMGHWBSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424496 | |
| Record name | 4-amino-1-methyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-methyl-1H-pyrazole-5-carboxamide | |
CAS RN |
92534-73-1 | |
| Record name | 4-amino-1-methyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1-methyl-1H-pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




